molecular formula C20H15N B105210 N-Phenylanthracen-9-amine CAS No. 15424-38-1

N-Phenylanthracen-9-amine

Cat. No.: B105210
CAS No.: 15424-38-1
M. Wt: 269.3 g/mol
InChI Key: VNXLMMFDPYSZKF-UHFFFAOYSA-N
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Description

N-Phenylanthracen-9-amine is an organic compound with the molecular formula C20H15N. It is a derivative of anthracene, where an amine group is attached to the ninth position of the anthracene ring, and a phenyl group is attached to the nitrogen atom. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylanthracen-9-amine can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction. In this method, 9-bromoanthracene is reacted with aniline in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 120°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Phenylanthracen-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted anthracene or phenyl derivatives.

Scientific Research Applications

N-Phenylanthracen-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylanthracen-9-amine varies depending on its application. In biological systems, it interacts with cellular components through its amine group, which can form hydrogen bonds and other interactions with biomolecules. Its photophysical properties allow it to act as a fluorescent probe, emitting light upon excitation. In electronic applications, its ability to transfer energy efficiently makes it valuable in devices like OLEDs .

Comparison with Similar Compounds

N-Phenylanthracen-9-amine can be compared with other anthracene derivatives such as:

Uniqueness: this compound stands out due to the specific positioning of its phenyl and amine groups, which confer unique electronic and photophysical properties. This makes it particularly useful in applications requiring precise energy transfer and fluorescence characteristics .

Properties

IUPAC Name

N-phenylanthracen-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLMMFDPYSZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549130
Record name N-Phenylanthracen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15424-38-1
Record name N-Phenylanthracen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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